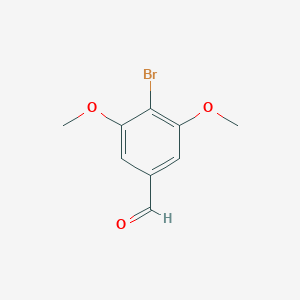
2H-1,3-苯并恶嗪-2-酮
描述
2H-1,3-Benzoxazin-2-one is a heterocyclic compound that consists of a benzene ring fused to an oxazine ring
科学研究应用
2H-1,3-Benzoxazin-2-one has a wide range of scientific research applications:
作用机制
Target of Action
2H-1,3-Benzoxazin-2-one, also known as Coumaraz-2-one, is a heterocyclic compound that has been found to interact with several biological targets. One of the primary targets of this compound is the DNA topoisomerase enzyme . This enzyme plays a crucial role in solving topological problems of DNA during replication, transcription, chromatin assembly, and recombination processes .
Mode of Action
The interaction of 2H-1,3-Benzoxazin-2-one with its targets leads to significant changes in their function. For instance, when interacting with DNA topoisomerase, it acts as an inhibitor . The compound utilizes the nitrogen atom present in the heterocyclic ring as the directing group to afford regioselective halogenated products .
Biochemical Pathways
The biosynthesis of 2H-1,3-Benzoxazin-2-one involves a linear pathway leading to the storage of its derivatives as glucoside conjugates . This pathway includes nine enzymes and is influenced by the presence of other plants, leading to increased production of the compound . The compound is also involved in the biosynthesis of protective and allelopathic benzoxazinoids in some plants .
Pharmacokinetics
Some studies suggest that the compound exhibits a dose-dependent absorption and excretion in humans . The plasma level of the compound peaks approximately 3 hours after food intake, and it can be detected in urine even 36 hours after consumption .
Result of Action
The action of 2H-1,3-Benzoxazin-2-one results in a variety of molecular and cellular effects. For instance, it has been found to exhibit antimicrobial, anti-mycobacterial, anti-inflammatory, anti-hypertensive, anti-fungal, D2 receptor antagonist, antitumor, and inhibitor of platelet aggregation activities . It also acts as a potential poison for human topoisomerase I .
Action Environment
The action, efficacy, and stability of 2H-1,3-Benzoxazin-2-one are influenced by various environmental factors. For example, the presence of weeds has been found to stimulate the production of the compound in wheat seedlings . Furthermore, the compound’s action can be influenced by the conditions under which it is synthesized .
生化分析
Biochemical Properties
2H-1,3-Benzoxazin-2-one participates in biochemical reactions involving several enzymes, proteins, and other biomolecules. For instance, it is involved in the biosynthesis of benzoxazinoids, a class of indole-derived plant metabolites . The enzyme 2-Hydroxy-1,4-benzoxazin-3-one monooxygenase (BX5) catalyzes the conversion of 2H-1,3-Benzoxazin-2-one in the presence of NAD(P)H and oxygen . The interactions between 2H-1,3-Benzoxazin-2-one and these enzymes are crucial for the biosynthesis of benzoxazinoids .
Cellular Effects
The effects of 2H-1,3-Benzoxazin-2-one on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, benzoxazinoids, which include 2H-1,3-Benzoxazin-2-one, have been found to play important roles in plant defense, potentially impacting the expression of defense-related genes .
Molecular Mechanism
The molecular mechanism of action of 2H-1,3-Benzoxazin-2-one involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes, leading to enzyme activation or inhibition, and changes in gene expression . For instance, it is involved in the hydroxylation of benzoxazinoids, a process catalyzed by the enzyme BX5 .
Temporal Effects in Laboratory Settings
The effects of 2H-1,3-Benzoxazin-2-one change over time in laboratory settings. It has been observed that the concentration of benzoxazinoids, including 2H-1,3-Benzoxazin-2-one, decreases over time in certain plant tissues . This suggests that the compound’s stability and degradation, as well as its long-term effects on cellular function, may vary depending on the specific conditions of in vitro or in vivo studies .
Dosage Effects in Animal Models
While specific studies on the dosage effects of 2H-1,3-Benzoxazin-2-one in animal models are limited, benzoxazinoids, a group that includes this compound, have been studied for their pharmacological properties . The effects of these compounds can vary with different dosages, and high doses may lead to toxic or adverse effects .
Metabolic Pathways
2H-1,3-Benzoxazin-2-one is involved in the metabolic pathways of benzoxazinoid biosynthesis . This process involves several enzymes and cofactors, and can impact metabolic flux and metabolite levels . For example, the enzyme BX5 plays a key role in the conversion of 2H-1,3-Benzoxazin-2-one during the biosynthesis of benzoxazinoids .
Transport and Distribution
The transport and distribution of 2H-1,3-Benzoxazin-2-one within cells and tissues are crucial aspects of its function. While specific transporters or binding proteins for this compound have not been identified, it is known that benzoxazinoids are stored in the vacuole prior to their biochemical reactions in the cytoplasm .
Subcellular Localization
The subcellular localization of 2H-1,3-Benzoxazin-2-one can impact its activity or function. While specific compartments or organelles for this compound have not been identified, it is known that benzoxazinoids, including 2H-1,3-Benzoxazin-2-one, are stored in the vacuole prior to their biochemical reactions in the cytoplasm .
准备方法
Synthetic Routes and Reaction Conditions
2H-1,3-Benzoxazin-2-one can be synthesized through several methods. One common approach involves the intramolecular cyclization of N-hydroxy-2-phenoxyacetamides using polyphosphoric acid or Lewis acids . Another method includes the use of aldimine and trifluoromethanesulfonic acid as catalysts to facilitate the formation of the benzoxazine ring . The reaction conditions typically involve heating the reactants in the presence of these catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of 2H-1,3-Benzoxazin-2-one often involves scalable and efficient synthetic routes. For example, the use of microwave-assisted regioselective halogenation has been demonstrated to produce benzoxazin-2-ones with high yields and functional group tolerance . This method utilizes inexpensive and readily available reagents, making it cost-effective and suitable for large-scale production.
化学反应分析
Types of Reactions
2H-1,3-Benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo-derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, such as halogenation, where halogen atoms are introduced into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using N-halosuccinimide in the presence of a palladium catalyst.
Major Products Formed
Oxidation: Oxo-derivatives of 2H-1,3-Benzoxazin-2-one.
Reduction: Dihydro derivatives.
Substitution: Halogenated benzoxazin-2-ones.
相似化合物的比较
2H-1,3-Benzoxazin-2-one can be compared with other similar compounds, such as:
3,4-Dihydro-2H-1,4-benzoxazin-3-one: This compound also exhibits biological activities and is studied for its potential as a topoisomerase inhibitor.
2,4-Dihydroxy-1,4-benzoxazin-3-one: Known for its role in plant defense mechanisms and its potential as a natural herbicide.
Uniqueness
2H-1,3-Benzoxazin-2-one is unique due to its versatile chemical reactivity and wide range of biological activities
属性
IUPAC Name |
1,3-benzoxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-8-9-5-6-3-1-2-4-7(6)11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXMBBKKPTYJEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60513343 | |
| Record name | 2H-1,3-Benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5651-38-7 | |
| Record name | 2H-1,3-Benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(2R,3S,6S)-6-ethoxy-3-hydroxy-3,6-dihydro-2H-pyran-2-yl]acetic Acid](/img/structure/B126843.png)




![Furo[2,3d]pyrimidine antifolate](/img/structure/B126868.png)





